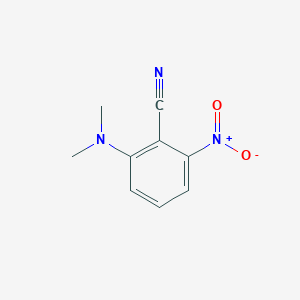

Benzonitrile, 2-(dimethylamino)-6-nitro-

Description

This compound’s structure combines electron-donating (dimethylamino) and electron-withdrawing (nitro) groups, creating a unique electronic profile. Such properties make it relevant in materials science, particularly in polymer chemistry and optoelectronic applications .

Properties

IUPAC Name |

2-(dimethylamino)-6-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-11(2)8-4-3-5-9(12(13)14)7(8)6-10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGMVKLZHSWULA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468179 | |

| Record name | Benzonitrile, 2-(dimethylamino)-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63140-76-1 | |

| Record name | Benzonitrile, 2-(dimethylamino)-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 2-(dimethylamino)-6-nitro- typically involves the nitration of 2-(dimethylamino)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product .

Industrial Production Methods: Industrial production of benzonitrile derivatives often involves the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and concentration of reactants. This method enhances the yield and purity of the final product while minimizing the formation of by-products .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen with palladium catalyst, iron with hydrochloric acid.

Substitution: Electrophiles like bromine, chlorine, and nitronium ions.

Major Products:

Oxidation: Nitrobenzoic acids.

Reduction: Aminobenzonitriles.

Substitution: Halogenated or nitrated benzonitriles.

Scientific Research Applications

Benzonitrile, 2-(dimethylamino)-6-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzonitrile, 2-(dimethylamino)-6-nitro- involves its interaction with molecular targets through its electron-donating and electron-withdrawing groups. The dimethylamino group donates electrons, while the nitro group withdraws electrons, creating a unique electronic environment that can influence the reactivity and interaction of the compound with various biological and chemical systems .

Comparison with Similar Compounds

Substituent Position and Reactivity

- 4-(Dimethylamino)Benzonitrile (CAS 619-84-1, MW 146.18 g/mol): This para-substituted analog lacks the nitro group. The dimethylamino group at the 4-position provides strong electron-donating effects, enhancing resonance stabilization. highlights that para-substituted amines (e.g., ethyl 4-(dimethylamino) benzoate) exhibit higher reactivity in resin systems compared to ortho-substituted derivatives.

- 3M4AB-CN (3-Methyl-4-(N,N-Dimethylamino)Benzonitrile): Studied in TDDFT simulations (), this compound’s methyl and dimethylamino substituents influence absorption spectra under electric fields. The target compound’s nitro group, a stronger electron-withdrawing group than methyl, would further redshift absorption bands and alter fluorescence properties due to increased dipole moments .

Electronic and Optical Properties

- Nitro Group Impact: The nitro group in 2-(dimethylamino)-6-nitro-benzonitrile introduces significant electron-withdrawing effects, stabilizing the LUMO and reducing the HOMO-LUMO gap compared to non-nitro analogs like 4-(dimethylamino)benzonitrile. This could enhance charge-transfer characteristics, making it a candidate for thermally activated delayed fluorescence (TADF) materials in OLEDs, as seen in for related benzonitrile derivatives .

- Electric Field Sensitivity: demonstrates that dimethylamino-substituted benzonitriles exhibit electric field-dependent absorption. The nitro group’s electron-withdrawing nature in the target compound may amplify this sensitivity, enabling tunable optoelectronic properties in device applications .

Physical and Chemical Properties

Q & A

Q. Key Considerations :

- Steric and electronic effects of the dimethylamino group influence nitration regiochemistry.

- Alternative routes may employ Wittig reactions for precursor styryl derivatives, as seen in structurally related nitriles .

Basic: What analytical techniques are critical for characterizing 2-(dimethylamino)-6-nitrobenzonitrile?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and assess electronic environments (e.g., nitro group deshielding effects) .

- HPLC-MS : For purity assessment and mass confirmation. Use C18 columns with acetonitrile/water gradients.

- UV-Vis/Fluorescence Spectroscopy : To probe charge-transfer transitions between the electron-donating dimethylamino and electron-withdrawing nitro groups. Solvent polarity studies can reveal twisted intramolecular charge-transfer (TICT) states .

Data Interpretation Tip : Compare experimental λmax with DFT-calculated electronic transitions to validate assignments .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential cyanide release under decomposition .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult SDS for nitro compound-specific protocols (e.g., methemoglobinemia risk) .

Note : While specific toxicity data for this compound is limited, analogs like 6-nitro-o-tolunitrile require similar precautions .

Advanced: How do substituents influence intramolecular charge-transfer (ICT) dynamics in this system?

Answer:

The dimethylamino (electron-donor) and nitro (electron-acceptor) groups create a push-pull system, enabling ICT. Key findings from related compounds:

Q. Experimental Design :

- Time-resolved fluorescence to measure ICT lifetimes.

- Vary solvent polarity (e.g., cyclohexane vs. ethanol) to correlate dielectric constant with emission properties .

Advanced: What computational strategies predict binding interactions of this compound with biological targets?

Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., methionyl-tRNA synthetase). The nitro group may engage in hydrogen bonding, while the dimethylamino group contributes hydrophobic contacts .

- MD Simulations : Assess binding stability (RMSD analysis) and identify key residues (e.g., Asp72, Tyr258 in related targets) .

Validation : Compare docking scores (e.g., ΔG = -9.3 kcal/mol for analogs) with experimental IC₅₀ values .

Advanced: How do contradictory spectral data arise, and how should they be resolved?

Answer:

Contradictions may stem from:

- Solvent Impurities : Trace water in DMSO-d₆ can shift NMR peaks. Dry solvents over molecular sieves.

- Tautomerism : Nitro group resonance forms might complicate ¹H NMR assignments. Use 2D NMR (COSY, NOESY) for clarity .

- Fluorescence Quenching : Aggregation-caused quenching (ACQ) in concentrated solutions. Dilute samples or use time-gated detection .

Case Study : Discrepancies in λem between experimental and theoretical values may require revisiting DFT functional choices (e.g., CAM-B3LYP vs. PBE0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.